molecular formula C16H18ClNO3S2 B2363455 3-chloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 1202981-60-9

3-chloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Cat. No. B2363455
CAS RN: 1202981-60-9
M. Wt: 371.89
InChI Key: MYDJTQBESICOPT-UHFFFAOYSA-N
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Description

3-chloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the family of sulfonamides, which are known for their antibacterial and antifungal properties. However, this compound has a unique structure that sets it apart from other sulfonamides and makes it a promising candidate for further research.

Scientific Research Applications

Anticancer Applications

Sulfonamide derivatives have shown promising anticancer properties. Studies have revealed that certain sulfonamides exhibit cytotoxic activities and could be considered lead compounds for the development of novel anticancer agents due to their selective inhibition of tumor cell growth (Gul et al., 2016). This suggests the potential of sulfonamide derivatives, including the specified compound, in cancer research for identifying new therapeutic agents.

Enzyme Inhibition

Sulfonamide compounds are known for their carbonic anhydrase inhibitory effects. Studies have shown that these compounds inhibit human carbonic anhydrase isoenzymes, which are targets for the treatment of various diseases, including glaucoma, epilepsy, and cancer (Gul et al., 2016). The exploration of 3-chloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide could extend to its enzyme inhibition properties, potentially leading to the development of new pharmaceuticals.

Antimicrobial Activity

The synthesis and evaluation of sulfonamide derivatives have also indicated significant antimicrobial activity against a range of bacterial and fungal pathogens. This includes the development of new antimicrobial agents with potential applications in treating infectious diseases (Hassan, 2013). Research into the specific sulfonamide compound could uncover new antimicrobial therapies.

properties

IUPAC Name

3-chloro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S2/c17-13-3-1-4-14(11-13)23(19,20)18-12-16(6-8-21-9-7-16)15-5-2-10-22-15/h1-5,10-11,18H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDJTQBESICOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC(=CC=C2)Cl)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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